2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine
Overview
Description
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylpropanamine, characterized by the presence of a dimethyl group at the second carbon and a methyl group at the third position of the phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to a cascade of biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . Additionally, it can affect gene expression by influencing transcription factors or epigenetic modifications, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its overall distribution and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted amines
Scientific Research Applications
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving the interaction of amines with biological systems, including enzyme inhibition and receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-amine
- 2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine
- 2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine
Uniqueness
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets
Properties
IUPAC Name |
2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRFBIYHHSTFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854181-07-0 | |
Record name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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